N-[4-(phenylamino)phenyl]furan-3-carboxamide
Description
N-[4-(Phenylamino)phenyl]furan-3-carboxamide is a furan-based carboxamide derivative featuring a phenylamino-substituted phenyl group at the 4-position of the aniline moiety. This structural motif is common in medicinal chemistry, where the furan ring and aromatic substituents are optimized for target binding, solubility, and metabolic stability.
Properties
IUPAC Name |
N-(4-anilinophenyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-17(13-10-11-21-12-13)19-16-8-6-15(7-9-16)18-14-4-2-1-3-5-14/h1-12,18H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXQVFISFNDFIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(phenylamino)phenyl]furan-3-carboxamide typically involves the reaction of 4-aminobiphenyl with furan-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and consistent product quality. The use of automated systems also minimizes human error and enhances safety during the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(phenylamino)phenyl]furan-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding furan derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated phenylamino derivatives.
Scientific Research Applications
N-[4-(phenylamino)phenyl]furan-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of corrosion inhibitors for metals.
Mechanism of Action
The mechanism of action of N-[4-(phenylamino)phenyl]furan-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate interaction. This inhibition can lead to the disruption of metabolic pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Structural and Functional Differences
- The phenylamino group in the target compound balances moderate polarity (via NH) with aromatic bulk, which may enhance target binding compared to purely aliphatic substituents.
- Methyl or thiophene groups (e.g., 47i) may alter electron density on the furan ring, affecting interactions with biological targets .
Biological Activity
N-[4-(phenylamino)phenyl]furan-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in antibacterial, anti-inflammatory, and anticancer domains. This article reviews the existing literature on the biological activity of this compound, highlighting key findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a furan ring substituted with a phenylamino group. This structural motif is crucial for its biological activity, as it influences interactions with various biological targets.
Antibacterial Activity
Recent studies have demonstrated that furan derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 64 µg/mL .
Table 1: Antibacterial Activity of Furan Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 64 |
| Other furan derivatives | Staphylococcus aureus | Varies |
Anti-inflammatory Activity
Furan derivatives have also been investigated for their anti-inflammatory properties. Certain compounds demonstrated selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. These compounds showed COX-2 inhibitory potency comparable to established drugs like rofecoxib .
Table 2: COX-2 Inhibition by Furan Derivatives
Anticancer Activity
The anticancer potential of furan derivatives has been explored in various cancer cell lines. For example, studies involving HeLa cells (cervical cancer) indicated that some furan-based compounds exhibited significant cytotoxic effects, with IC50 values around 0.15 µg/mL . The proposed mechanism involves mitochondrial disruption and membrane lysis.
Table 3: Cytotoxicity of Furan Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | HeLa | 0.15 ± 0.05 |
| Other furan derivatives | Various | Varies |
The biological activities of this compound can be attributed to several mechanisms:
- Antibacterial Mechanism : Disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
- Anti-inflammatory Mechanism : Inhibition of COX enzymes leading to reduced prostaglandin synthesis.
- Anticancer Mechanism : Induction of apoptosis through mitochondrial pathways and disruption of cellular membranes.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of several furan derivatives against clinical isolates of bacteria, demonstrating that modifications to the furan ring significantly enhanced activity against resistant strains.
- Cytotoxicity in Cancer Models : Research involving the treatment of HeLa cells with various concentrations of this compound revealed dose-dependent cytotoxicity, suggesting its potential as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
